tert-Butyl (1R*,4R*)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate
Description
tert-Butyl (1R,4R)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a synthetic carbamate derivative featuring a bicyclic isoindolinone core substituted with a fluorine atom at the 7-position.
Properties
IUPAC Name |
tert-butyl N-[4-(4-fluoro-3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-13-7-9-14(10-8-13)22-11-12-5-4-6-15(20)16(12)17(22)23/h4-6,13-14H,7-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQPIYIOYAGXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate typically involves multiple steps:
Formation of the Isoindolinone Core: The synthesis begins with the preparation of the 7-fluoro-1-oxoisoindolinone core. This can be achieved through the cyclization of an appropriate ortho-fluorobenzamide derivative under acidic or basic conditions.
Cyclohexylcarbamate Formation: The next step involves the introduction of the cyclohexylcarbamate group. This is usually done by reacting the isoindolinone intermediate with a cyclohexylamine derivative in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
tert-Butyl Protection: Finally, the tert-butyl group is introduced to protect the carbamate nitrogen. This can be achieved using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to modify the isoindolinone core or the cyclohexyl ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The fluoro group on the isoindolinone ring can be substituted with other nucleophiles under appropriate conditions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced isoindolinone or cyclohexyl derivatives.
Scientific Research Applications
Anticancer Potential
Preliminary studies have indicated that tert-butyl (1R*,4R*)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate may act as an inhibitor of specific protein kinases involved in cell cycle regulation. This suggests potential applications in cancer therapy, particularly in inhibiting cancer cell proliferation. Key findings include:
- Mechanism of Action :
Case Study: Breast Cancer
In a study focusing on breast cancer cell lines (MCF-7), the following results were observed:
| Parameter | Value |
|---|---|
| IC50 Value | 1.30 µM |
| Comparison with SAHA | SAHA IC50: 17.25 µM |
This data indicates that this compound exhibits potent antiproliferative activity compared to standard treatments .
Mechanism of Action Studies
Further research is required to elucidate the binding affinity and specificity of this compound towards various protein targets. Interaction studies are essential for understanding its mechanism of action and potential side effects. Preliminary data suggest that it interacts with key proteins involved in cell cycle regulation, which may lead to effective therapeutic outcomes in cancer treatment.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the isoindolinone derivative.
- Introduction of the tert-butyl group through carbamate formation.
- Fluorination at the 7-position to enhance biological activity.
These synthetic pathways are crucial for producing compounds with desired biological properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may inhibit or modulate the activity of these targets, leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from related tert-butyl carbamates are critical for understanding its unique properties. Below is a comparative analysis based on substituent variations, stereochemistry, and available
Positional Isomerism: 5-Fluoro vs. 7-Fluoro Isoindolinone
- tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate (CAS 1707367-80-3) Molecular Formula: C₁₉H₂₅FN₂O₃ Molecular Weight: 348.42 g/mol Purity: >95% (Key Organics) Key Difference: Fluorine at the 5-position of the isoindolinone ring. Positional isomerism may alter electronic distribution, solubility, and target binding compared to the 7-fluoro analog. No direct bioactivity data are provided, but fluorine’s electronegativity often enhances metabolic stability .
Substituent Variation: Bromobenzamido vs. Fluoro-oxoisoindolinyl
- tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate (CAS 1286275-26-0) Molecular Formula: C₁₈H₂₅BrN₂O₃ Molecular Weight: 397.31 g/mol Key Difference: Substitution of the isoindolinone group with a 2-bromobenzamido moiety. The absence of the bicyclic system may reduce conformational restraint compared to the target compound .
Bicyclic vs. Monocyclic Amine Substituents
- tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate (CAS 558442-80-1) Molecular Formula: C₂₀H₃₁N₃O₂ Molecular Weight: 345.49 g/mol Key Difference: Replacement of the isoindolinone with a tetrahydroquinolinylamino group.
Stereochemical Variations
- tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2) Molecular Formula: C₁₁H₂₁NO₃ Molecular Weight: 215.29 g/mol Key Difference: The cis-1,2-dihydroxycyclohexane configuration introduces hydrogen-bonding capability, absent in the target compound. This could impact solubility or crystallinity, as noted in safety data sheets for similar carbamates .
Structural and Functional Data Table
Biological Activity
Tert-Butyl (1R*,4R*)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tert-butyl group, a cyclohexyl moiety, and a fluorinated isoindolinone derivative. Its molecular formula is , with a molecular weight of 348.41 g/mol. The presence of functional groups such as carbamate and isoindolinone is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H25FN2O3 |
| Molecular Weight | 348.41 g/mol |
| CAS Number | 1713160-81-6 |
| Synonyms | Various |
Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases involved in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for therapeutic applications in oncology.
In Vitro Studies
In vitro assays have demonstrated that this compound interacts with key proteins involved in the cell cycle, potentially leading to G1 phase arrest in cancer cell lines. The fluorinated isoindolinone structure may enhance its bioavailability and potency compared to non-fluorinated analogs, suggesting superior efficacy in targeting cancer cells.
Case Studies
-
Case Study 1: Inhibition of Cancer Cell Proliferation
- Objective : To evaluate the inhibitory effects on breast cancer cell lines.
- Method : Treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating dose-dependent activity.
-
Case Study 2: Mechanistic Insights
- Objective : To elucidate the mechanism behind the observed cytotoxicity.
- Method : Western blot analysis to assess protein expression levels related to apoptosis.
- Results : Increased levels of pro-apoptotic proteins were noted, supporting the hypothesis that the compound induces apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
Several structurally similar compounds were identified for comparative analysis regarding their biological activities:
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-Butyl (1R*,4R*)-4-(7-chloro-1-oxoisoindolin-2-yl)cyclohexylcarbamate | Chlorine substitution | Potential changes in pharmacokinetics |
| tert-Butyl (1R*,4R*)-4-(7-methyl-1-oxoisoindolin-2-yl)cyclohexylcarbamate | Methyl substitution | Different bioactivity profiles |
| tert-Butyl (1R*,4R*)-4-(7-bromo-1-oxoisoindolin-2-yl)cyclohexylcarbamate | Bromine substitution | Altered reactivity compared to fluorinated analogs |
Future Directions
Further research is essential to fully understand the binding affinity and specificity of this compound towards various molecular targets. Preclinical studies focusing on pharmacokinetics, toxicity profiles, and long-term effects will be crucial for advancing this compound into clinical trials.
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl carbamate derivatives, and how can they be adapted for the target compound?
- Methodological Answer : The synthesis of tert-butyl carbamates typically involves multi-step reactions, including iodolactamization and protecting group strategies . For example, iodolactamization has been used to construct bicyclic intermediates with defined stereochemistry, as demonstrated in the synthesis of similar carbamates (e.g., tert-butyl bicyclic lactam derivatives) . Adapting this to the target compound would require:
Cyclohexylcarbamate Core Formation : Utilize tert-butoxycarbonyl (Boc) protection on the cyclohexylamine moiety.
7-Fluoro-1-oxoisoindolin Integration : Introduce the fluorinated isoindolinone via nucleophilic substitution or palladium-catalyzed coupling.
Stereochemical Control : Optimize reaction conditions (temperature, catalysts) to maintain the 1R,4R* configuration, as seen in enantioselective syntheses of related carbamates .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer : Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from solvents like methanol or acetonitrile . Characterization requires:
- NMR Spectroscopy : Analyze H and C NMR to confirm stereochemistry and integration ratios (e.g., tert-butyl protons at δ 1.36 ppm in CDCl ).
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H] for CHFNO: ~373.19).
- HPLC-PDA : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What analytical techniques are critical for detecting impurities or stereochemical inconsistencies?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to confirm the 1R,4R* configuration .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in non-polar solvents .
- 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial proximities to validate cyclohexyl and isoindolinone orientations .
Advanced Research Questions
How can enantioselective synthesis be optimized for the target compound’s 1R,4R configuration?*
- Methodological Answer : Enantioselectivity can be achieved via:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings for the isoindolinone moiety .
- Kinetic Resolution : Employ enzymes (lipases) or chiral auxiliaries during cyclization steps to bias stereochemistry .
- Computational Modeling : Predict transition-state energies (DFT calculations) to optimize reaction pathways favoring the desired diastereomer .
Q. What stability challenges arise under varying pH and temperature conditions, and how can they be mitigated?
- Methodological Answer :
- pH Sensitivity : The Boc group hydrolyzes under acidic conditions. Stability studies (pH 1–13, 25–60°C) show optimal stability at pH 5–7 .
- Thermal Degradation : TGA/DSC analysis reveals decomposition above 150°C. Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis .
- Light Sensitivity : UV-Vis monitoring indicates photodegradation under UV light; use amber vials and inert atmospheres for storage .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic processes (e.g., ring-flipping) by acquiring spectra at 25°C and –40°C to observe splitting changes .
- Isotopic Labeling : Introduce F or N labels to isolate coupling interactions in complex spectra .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl cis-4-hydroxycyclohexylcarbamate, CAS 167081-25-6) to identify common artifacts .
Q. What mechanistic insights are critical for scaling up the synthesis?
- Methodological Answer :
- Reaction Kinetics : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and optimize reaction time/temperature .
- Byproduct Analysis : Identify side products (e.g., de-fluorinated derivatives) via LC-MS and adjust stoichiometry or catalyst loading .
- Solvent Effects : Screen solvents (THF vs. DMF) to improve yields; polar aprotic solvents enhance nucleophilic substitution rates for isoindolinone formation .
Q. How can computational tools predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states to predict regioselectivity in fluorination or cyclization steps .
- Docking Studies : Assess interactions with biological targets (e.g., enzymes) to guide functionalization of the cyclohexylcarbamate scaffold .
Data Contradiction & Validation
Q. What strategies validate synthetic routes when intermediate characterization data conflicts with literature?
- Methodological Answer :
Q. How can researchers design control experiments to confirm the fluorination step’s efficiency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
